molecular formula C11H19NO3 B13233424 Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate

Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate

Cat. No.: B13233424
M. Wt: 213.27 g/mol
InChI Key: VTUVNQWOJMZUOZ-ZJUUUORDSA-N
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Description

Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring fused to a piperidine moiety, with a methyl ester group at the 3-position. Its stereochemistry (2S,3R) is critical for its biological and physicochemical properties, as subtle changes in configuration can significantly alter interactions with biological targets. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurological and enzymatic pathways. Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX being widely used for refinement and analysis .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl (2S,3R)-2-piperidin-4-yloxolane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3/t9-,10+/m1/s1

InChI Key

VTUVNQWOJMZUOZ-ZJUUUORDSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCO[C@H]1C2CCNCC2

Canonical SMILES

COC(=O)C1CCOC1C2CCNCC2

Origin of Product

United States

Preparation Methods

Coupling and Cyclization Strategy

A patented method describes a three-step approach to prepare a closely related intermediate compound, which can be adapted for the target molecule synthesis:

  • Step (a): Coupling Reaction
    The reaction involves coupling a suitably protected piperidine derivative with an oxolane carboxylic acid derivative under basic conditions. A base such as sodium hydride or triethylamine is added to promote nucleophilic substitution or amide bond formation between the two components. The carboxylic acid group is often converted into an ester or activated ester to facilitate coupling. Catalysts like 4-dimethylaminopyridine (DMAP) may be used to improve reaction rates and yields.

  • Step (b): Cyclization
    The coupled intermediate undergoes intramolecular cyclization under acidic conditions to form the oxolane ring with the desired stereochemistry. Organic acids such as acetic acid or inorganic acids like hydrochloric acid are employed. This step is critical for establishing the (2S,3R) stereochemistry on the oxolane ring.

  • Step (c): Deprotection and Hydrolysis
    Protecting groups on the amine and ester functionalities are removed selectively by hydrolysis under acidic or basic conditions. For example, Boc (tert-butyloxycarbonyl) protecting groups on the amine can be removed by trifluoroacetic acid (TFA), while ester groups may be hydrolyzed using sodium hydroxide solution. This step yields the free amine and methyl ester functionalities of the target compound.

This sequence is summarized in the following table:

Step Reaction Type Reagents/Conditions Purpose
(a) Coupling Base (NaH, Et3N), DMAP catalyst, solvent (THF, t-BuOH), room temp to 40°C Formation of coupled intermediate
(b) Cyclization Acid (Acetic acid, HCl), solvent as above, mild heating Ring closure to form oxolane ring
(c) Deprotection/Hydrolysis Acid (TFA, H2SO4) or base (NaOH), aqueous conditions Removal of protecting groups and ester hydrolysis

Esterification and Selective Reduction

In some routes, the carboxylic acid precursor is first esterified to form the methyl ester:

  • The carboxylic acid is reacted with methanol or other alcohols in the presence of acid catalysts or activating agents to form the methyl ester.

  • Selective reduction of ester groups to primary alcohols can be achieved using sodium borohydride (NaBH4) in methanol or ethanol solvent, which may be an intermediate step before cyclization or further functionalization.

Industrial and Scale-Up Considerations

Industrial preparation methods emphasize:

  • Use of high-purity starting materials and reagents.

  • Optimization of reaction conditions for yield and stereoselectivity.

  • Employing continuous flow reactors for better control and scalability.

  • Stringent purification protocols including chromatography and crystallization.

  • The stereochemical outcome of the cyclization step is influenced by the choice of acid and solvent, with acetic acid being particularly effective in achieving the (2S,3R) configuration.

  • Hydrolysis under basic conditions (e.g., sodium hydroxide) allows selective removal of ester protecting groups without affecting amine protections, improving overall synthetic efficiency.

  • Use of trifluoromethanesulfonate (triflate) or mesylate as leaving groups in intermediate steps facilitates nucleophilic substitution reactions, enhancing coupling efficiency.

  • Catalysts such as 4-dimethylaminopyridine (DMAP) improve esterification and coupling yields at mild temperatures (room temperature to 40°C).

  • Sodium borohydride reduction selectively targets ester groups without reducing other sensitive functionalities, allowing stepwise functional group transformations.

Parameter Details
Starting Materials Protected piperidine derivatives, oxolane carboxylic acid derivatives
Coupling Base Sodium hydride, triethylamine
Catalysts 4-Dimethylaminopyridine (DMAP), HBTU (for amide formation)
Solvents Tetrahydrofuran (THF), tert-butanol (t-BuOH), methanol, dichloromethane
Acid for Cyclization Acetic acid (preferred), hydrochloric acid, sulfuric acid
Deprotection Agents Trifluoroacetic acid (TFA), sodium hydroxide
Reduction Agent Sodium borohydride (NaBH4)
Temperature Range Room temperature to 50°C
Reaction Time 5 to 72 hours depending on step and scale
Purification Methods Chromatography (silica gel), crystallization

The preparation of Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate involves a multi-step synthetic route combining coupling, cyclization, and deprotection reactions. The key to successful synthesis lies in controlling stereochemistry during cyclization and selective removal of protecting groups. The use of appropriate bases, acids, catalysts, and solvents under optimized temperature and time conditions ensures high yield and purity. Industrial methods adapt these laboratory protocols with scale-up considerations such as continuous flow synthesis and stringent quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or oxolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Features :
    • A piperidine ring substituted with a phenyl group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine.
    • A carboxylic acid group at the 3-position instead of a methyl ester.
  • Comparison :
    • The Boc group enhances solubility in organic solvents but may reduce cell permeability compared to the unprotected piperidine in the target compound.
    • The phenyl substituent increases lipophilicity, whereas the oxolane ring in the target compound introduces conformational rigidity .

2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, (2R,3S)-rel- (CAS: 96125-49-4)

  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • Key Features :
    • An oxirane (epoxide) ring with a 4-methoxyphenyl substituent and a methyl ester.
    • Relatively small molecular weight and high ring strain due to the three-membered epoxide.
  • Comparison: The oxirane ring is more reactive than the five-membered oxolane, making it prone to nucleophilic attack.

rac-(2R,3R)-2-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}methyl)oxolane-3-carboxylic acid

  • Molecular Formula: C₁₇H₂₇NO₅ (estimated)
  • Molecular Weight : ~333.41 g/mol
  • Key Features :
    • A racemic mixture of oxolane-carboxylic acid derivatives with a Boc-protected piperidinylmethyl side chain.
    • Stereochemistry differs from the target compound (rac vs. enantiomerically pure (2S,3R)).
  • Comparison :
    • The methylene linker between the oxolane and piperidine reduces steric hindrance compared to the direct attachment in the target compound.
    • The carboxylic acid group enhances hydrophilicity, whereas the methyl ester in the target compound improves metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate Not provided C₁₂H₁₉NO₃ ~225.29 Oxolane, piperidine, methyl ester Chiral, rigid bicyclic structure
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Piperidine, Boc, carboxylic acid Lipophilic, Boc protection
2-Oxiranecarboxylic acid, methyl ester (4-methoxyphenyl) 96125-49-4 C₁₁H₁₂O₄ 208.21 Oxirane, methyl ester, methoxyphenyl High ring strain, reactive epoxide
rac-(2R,3R)-Boc-piperidinylmethyl-oxolane-carboxylic acid Not provided ~C₁₇H₂₇NO₅ ~333.41 Oxolane, Boc-piperidinylmethyl, acid Racemic, hydrophilic carboxylic acid

Research Findings and Implications

  • Stereochemistry : The (2S,3R) configuration of the target compound likely enhances target selectivity compared to racemic analogs like the compound in .
  • Ring Systems : The oxolane’s five-membered ring offers greater stability and reduced reactivity compared to the strained oxirane in , making it more suitable for prolonged biological activity .
  • Functional Groups : The methyl ester in the target compound may improve bioavailability over carboxylic acid derivatives (e.g., and ), which are prone to ionization at physiological pH .

Biological Activity

Methyl (2S,3R)-2-(piperidin-4-yl)oxolane-3-carboxylate is a chemical compound that has garnered attention for its potential biological activity. This compound belongs to the class of oxolane carboxylates, characterized by an oxolane ring and a piperidine moiety, which contribute to its pharmacological properties. The molecular formula is C11H19NO3C_{11}H_{19}NO_3, and it has a molecular weight of approximately 213.27 g/mol .

Chemical Structure

The structural features of this compound include:

  • Oxolane ring : A five-membered cyclic ether.
  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Carboxylate ester group : Enhances reactivity and interaction with biological targets.

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator . Its mechanism likely involves binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. Such properties suggest potential therapeutic applications in treating neurological disorders and cancer .

Cancer Treatment

  • Anticancer Activity : The compound's structural similarities to other piperidine derivatives suggest it may exhibit anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells .
  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could possess similar properties .

Neuropharmacological Applications

  • Cholinesterase Inhibition : Compounds with similar structures have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential use in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
  • Mechanistic Insights : The interaction with AChE may involve conformational changes in the enzyme, leading to enhanced binding affinity and specificity .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylic acidC11H19NO3Contains a carboxylic acid instead of a carboxylate
Rac-methyl (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxylate hydrochlorideC11H20ClNSalt form with distinct pharmacological properties
2-(Piperidin-4-yl)oxolane-3-carboxylic acidC10H17NO2Lacks the methyl ester functionality

This table highlights the unique features of structurally similar compounds, emphasizing how variations in functional groups can influence biological activity and therapeutic potential .

Recent Studies

  • Antiproliferative Effects : A study focused on piperidine derivatives reported that specific analogs displayed significant antiproliferative effects against BRCA-deficient cancer cells, suggesting a pathway for developing targeted therapies using this compound .
  • Neuroprotective Properties : Research has indicated that piperidine-containing compounds can exhibit neuroprotective effects through antioxidant mechanisms and metal chelation, which may be beneficial in neurodegenerative diseases .

Future Directions

The ongoing research into the biological activity of this compound could lead to new therapeutic agents for cancer and neurodegenerative disorders. Continued exploration of its structure–activity relationships will be crucial in optimizing its efficacy and safety profiles for clinical applications.

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